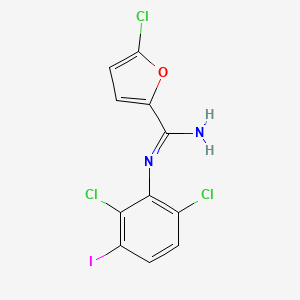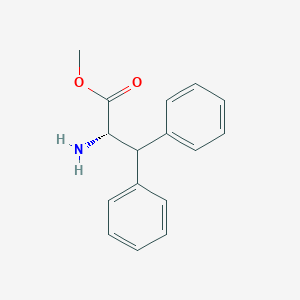![molecular formula C14H23BN2O2 B3060268 Propyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine CAS No. 2096337-05-0](/img/structure/B3060268.png)
Propyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine
Vue d'ensemble
Description
The compound is a derivative of pyridine with a propyl group and a tetramethyl dioxaborolane group attached . These types of compounds are often used in organic synthesis, particularly in cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions . The tetramethyl dioxaborolane group can be introduced through a borylation reaction .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyridine ring with the propyl and tetramethyl dioxaborolane groups attached at the 2-position and 4-position respectively .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, similar compounds are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Similar compounds tend to be solid at room temperature .Mécanisme D'action
Target of Action
Similar compounds are often used as reagents in organic synthesis .
Mode of Action
Compounds with similar structures are known to be used in the borylation of arenes .
Biochemical Pathways
It’s worth noting that similar compounds are often involved in the synthesis of various biologically active compounds .
Result of Action
Similar compounds are often used in the synthesis of various biologically active compounds .
Action Environment
It’s worth noting that similar compounds are often used in controlled laboratory environments for organic synthesis .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Propyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine is its high selectivity and specificity. This compound can selectively react with molecules that contain a cis-diols or vicinal diols, which allows for the selective synthesis of target molecules. Additionally, this compound is easy to use and does not require complicated reaction conditions.
One of the limitations of this compound is its low solubility in water. This can make it difficult to use in certain applications, such as in the synthesis of water-soluble molecules. Additionally, this compound can be expensive, which can limit its use in certain research settings.
Orientations Futures
There are several future directions for the use of Propyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine in scientific research. One potential application is in the synthesis of glycopeptides, which are important biomolecules that play a critical role in various biological processes. Additionally, this compound could be used in the synthesis of other complex molecules, such as natural products and pharmaceuticals. Further research is needed to fully understand the potential applications of this compound in scientific research.
Applications De Recherche Scientifique
Propyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine has been used in various scientific research applications, including the synthesis of peptides, nucleotides, and carbohydrates. This compound has been shown to be an effective reagent for the synthesis of peptides with high purity and yield. It has also been used in the synthesis of nucleotides and carbohydrates, which are important biomolecules that play a critical role in various biological processes.
Safety and Hazards
Propriétés
IUPAC Name |
N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-6-8-16-12-10-11(7-9-17-12)15-18-13(2,3)14(4,5)19-15/h7,9-10H,6,8H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICWEXXXGXVFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801148291 | |
| Record name | 2-Pyridinamine, N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096337-05-0 | |
| Record name | 2-Pyridinamine, N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



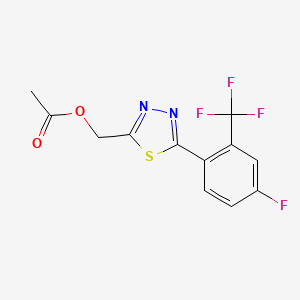

![tert-Butyl 4-(6-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B3060190.png)
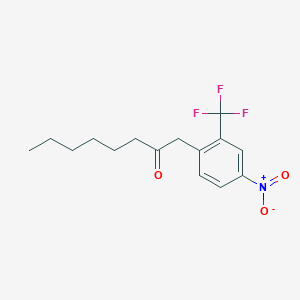
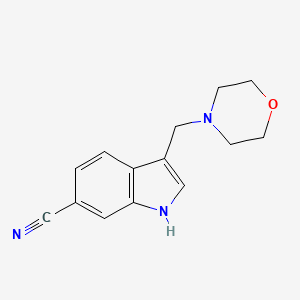
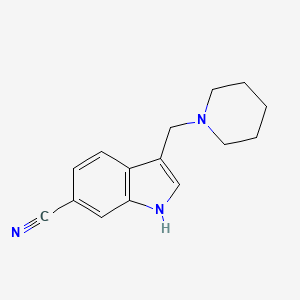
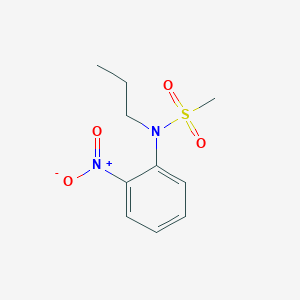

![Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B3060198.png)
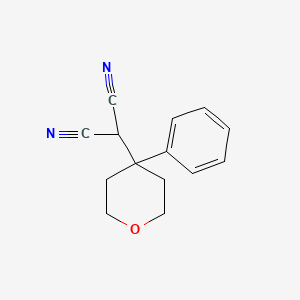
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B3060204.png)
